bioH protein - 124544-49-6

bioH protein

Catalog Number: EVT-1511198
CAS Number: 124544-49-6
Molecular Formula: C6H13FN2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

BioH can be synthesized using various methods, including:

  • Cell-Free Protein Synthesis: This method utilizes eukaryotic or prokaryotic extracts to produce proteins without the constraints of living cells. Cell-free systems allow for the direct manipulation of the chemical environment, facilitating the expression of complex proteins .
  • Recombinant DNA Technology: The bioH gene can be cloned into expression vectors and transformed into suitable host organisms (like E. coli) to produce large quantities of BioH protein. This process typically involves:
    • Amplifying the bioH gene using polymerase chain reaction.
    • Inserting it into a plasmid with appropriate promoters.
    • Transforming competent bacterial cells and inducing protein expression .

Technical Details

The purification of BioH typically involves techniques such as nickel-chelate affinity chromatography followed by size exclusion chromatography to achieve homogeneity . The enzyme's activity can be assessed using specific substrates, allowing researchers to evaluate its functional properties.

Molecular Structure Analysis

Structure

BioH exhibits a characteristic α/β-hydrolase fold, which is common among enzymes that catalyze hydrolysis reactions. The structure includes:

Data

Crystallographic studies have provided insights into the three-dimensional structure of BioH, revealing details about substrate binding and the catalytic mechanism. The resolution of these structures typically ranges from 1.5 to 2.5 Å, allowing for detailed analysis of interactions at the molecular level .

Chemical Reactions Analysis

Reactions

BioH catalyzes the hydrolysis of pimeloyl-acyl carrier protein methyl ester to produce pimeloyl-acyl carrier protein. This reaction involves:

  1. Substrate Binding: The substrate binds to the active site of BioH.
  2. Nucleophilic Attack: A nucleophilic residue in the active site attacks the carbonyl carbon of the ester bond.
  3. Product Release: The product is released after hydrolysis, regenerating the enzyme for subsequent reactions.

Technical Details

The kinetic parameters of BioH can be determined using Michaelis-Menten kinetics, where substrate concentration is varied to measure reaction rates. Enzyme assays often involve monitoring product formation using spectrophotometric methods or mass spectrometry .

Mechanism of Action

BioH operates through a classic mechanism typical of serine hydrolases:

  1. Acylation Phase: The enzyme forms a covalent acyl-enzyme intermediate with the substrate.
  2. Deacylation Phase: Water acts as a nucleophile to hydrolyze this intermediate, releasing the product and regenerating the free enzyme.

This dual-phase mechanism is crucial for its function in biotin biosynthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically ranges from 30 to 40 kDa depending on species.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: BioH exhibits stability under various pH conditions but may denature at extreme temperatures or pH levels.
  • Enzymatic Activity: Optimal activity is observed at specific temperatures (usually around 37°C) and pH (typically near neutrality) .
Applications

BioH protein has several scientific applications:

  • Biotechnology: Used in metabolic engineering to enhance biotin production in microbial systems.
  • Proteomics: Serves as a model enzyme for studying hydrolase mechanisms and enzyme kinetics.
  • Drug Development: Potential target for developing antibiotics that inhibit biotin synthesis in pathogenic bacteria.
Introduction to BioH Protein in Bacterial Metabolism

BioH is an α/β-hydrolase fold enzyme that plays a pivotal role in biotin (vitamin B7/H) biosynthesis across diverse bacterial species. This enzyme catalyzes a crucial early step in the biotin synthesis pathway by generating pimeloyl-acyl carrier protein (ACP), the seven-carbon dicarboxylic acid precursor that contributes seven of biotin's ten carbon atoms [1] [8]. Unlike the highly conserved late enzymes of biotin synthesis, BioH represents one of several evolutionarily distinct esterases that perform this essential function, exhibiting remarkable genetic plasticity across bacterial taxa [1] [3]. The enzyme's ability to cleave methyl ester groups from specialized fatty acid synthesis intermediates makes it a fascinating example of metabolic innovation in cofactor biosynthesis [3] [8].

Biotin Biosynthesis Pathway in Escherichia coli

In Escherichia coli, biotin synthesis proceeds through a modified fatty acid biosynthesis pathway requiring the coordinated action of BioC and BioH proteins [2] [8]. This pathway begins with BioC methylating the free carboxyl group of malonyl-ACP, the normal C₂ primer for fatty acid synthesis. Methylation converts the charged carboxylate to a neutral methyl ester, creating malonyl-ACP methyl ester that mimics the canonical acetyl-ACP primer [8]. This disguised intermediate then undergoes two elongation cycles via fatty acid synthase:

  • First elongation cycle: Malonyl-ACP methyl ester + Malonyl-CoA → Glutaryl-ACP methyl ester (C₅)
  • Second elongation cycle: Glutaryl-ACP methyl ester + Malonyl-CoA → Pimeloyl-ACP methyl ester (C₇)

The resulting seven-carbon intermediate contains the characteristic methyl ester modification that prevents recognition as an abnormal fatty acid intermediate [8]. At this stage, BioH catalyzes the essential demethylation reaction, hydrolyzing the ester bond of pimeloyl-ACP methyl ester to yield pimeloyl-ACP [2] [3]. This reaction is critical because it both prevents further elongation and produces the substrate for the first committed step of biotin ring assembly catalyzed by BioF, which condenses pimeloyl-ACP with L-alanine [2] [8].

Table 1: Enzymes in Early Stage Biotin Synthesis in E. coli

EnzymeGene LocationFunctionCatalytic Mechanism
BioCbioABFCD operonMalonyl-ACP methyltransferaseSAM-dependent methylation
Fatty Acid SynthaseVarious lociChain elongationDecarboxylative Claisen condensation
BioHFreestanding genePimeloyl-ACP methyl ester esteraseSer-His-Asp catalytic triad hydrolysis

Role of BioH in Pimeloyl-CoA Synthesis

BioH specifically recognizes pimeloyl-ACP methyl ester as its physiological substrate, cleaving the ester bond to release methanol and generate the free carboxylate of pimeloyl-ACP [1] [3]. This enzyme belongs to the α/β-hydrolase superfamily characterized by a conserved catalytic triad (Ser82-His235-Asp207 in E. coli BioH) and a signature pentapeptide motif (Gly-X-Ser-X-Gly) that positions the nucleophilic serine residue [3] [6]. Structural studies reveal that BioH contains a unique lid domain that controls substrate access to the active site and confers chain-length specificity for the C₇ substrate [3] [5].

Mass spectrometry analyses have demonstrated that purified BioH binds acyl carrier protein (ACP) with high specificity [6]. The enzyme interacts primarily with the α₂-helix of ACP, explaining why BioH exhibits similar activity with both E. coli and Pseudomonas aeruginosa ACPs, which share identical α₂-helix sequences despite only 90% overall identity [3] [5]. Mutational studies show that substitution of the catalytic serine residue (S82A) abolishes esterase activity but does not prevent CoA binding, indicating that substrate recognition and catalysis involve distinct structural features [6].

BioH demonstrates unexpected substrate promiscuity beyond its physiological role. In vitro, it efficiently hydrolyzes various short-chain p-nitrophenyl esters (C₂-C₁₄) and can cleave ethyl, propyl, and butyl esters of pimeloyl-ACP, though with reduced efficiency compared to the natural methyl ester [3] [5]. This catalytic flexibility explains why certain BioH homologs become toxic when overexpressed—they deplete essential fatty acid intermediates through promiscuous hydrolysis [1] [3].

Genomic Context: Freestanding vs. Operon-Encoded BioH

BioH genes display remarkable genomic plasticity across bacterial species, occurring in two distinct organizational contexts [3] [7]:

  • Freestanding genes: In γ-proteobacteria like E. coli, bioH is located outside the main biotin operon (bioABFCD), is transcribed independently, and is not regulated by the BirA repressor that controls the core operon [3] [5]. This arrangement suggests that BioH expression may respond to physiological cues distinct from biotin status.

  • Operon-encoded genes: In other bacteria like Pseudomonas aeruginosa, bioH is embedded within the biotin gene cluster, typically positioned immediately upstream of bioC (bioH-bioC-bioB-bioA-bioD) [3] [5]. In this configuration, bioH is coregulated with other biotin genes through the BirA repressor and may be translationally coupled to adjacent genes.

Table 2: Characteristics of BioH Genomic Contexts

FeatureFreestanding BioHOperon-Encoded BioH
Representative organismEscherichia coliPseudomonas aeruginosa
Genomic locationDistant from bio operonWithin bio operon
Transcriptional regulationIndependent of BirABirA-regulated
Translational couplingAbsentPossible with adjacent genes
Sequence identity to E. coli BioH100% (self)~29%
Expression levelLowerHigher
Phylogenetic distributionDistinct cladeDistinct clade

Despite these organizational differences, comparative studies reveal that both forms exhibit similar catalytic efficiencies. When assayed against the physiological substrate pimeloyl-ACP methyl ester, P. aeruginosa BioH (operon-encoded) required only twice the enzyme concentration (5 nM) to achieve the same conversion efficiency as E. coli BioH (2.5 nM) [3] [5]. Both enzymes hydrolyzed the substrate completely at concentrations ≤5 nM, demonstrating comparable specific activities despite their distinct genomic contexts and evolutionary lineages [5].

Bioinformatics analyses place freestanding and operon-encoded BioH proteins into distinct phylogenetic clades, suggesting different evolutionary trajectories [3] [5]. This diversity extends beyond BioH, as numerous bacteria utilize non-orthologous esterases (BioG, BioK, BioJ, BioV) that perform the same biochemical function despite lacking sequence similarity to BioH [1] [8]. This remarkable functional redundancy highlights the evolutionary flexibility of this essential step in biotin synthesis.

Table 3: BioH and Non-orthologous Esterases in Bacterial Biotin Synthesis

EnzymeRepresentative OrganismsSequence Similarity to BioHCatalytic Triad
BioHE. coli, Pseudomonas spp.ReferenceSer-His-Asp
BioGHaemophilus influenzae, Bacillus spp.NoneSer-His-Asp
BioKCyanobacteriaNoneUnknown
BioVHelicobacter pyloriNoneSer-His-Asp
BioJFrancisella tularensisNoneSer-His-Asp

Properties

CAS Number

124544-49-6

Product Name

bioH protein

Molecular Formula

C6H13FN2O2

Synonyms

bioH protein

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